1-(3-Bromo-5-methoxybenzyl)azetidine
Description
Significance of Four-Membered Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry
Four-membered nitrogen-containing heterocycles, with azetidine (B1206935) as the parent compound, represent a crucial class of saturated heterocycles. rsc.org Their significance stems from their prevalence in a variety of biologically active compounds and natural products. rsc.orglifechemicals.com The azetidine ring is considered a "privileged" motif in medicinal chemistry, meaning it is a structural framework that can interact with a range of biological targets, leading to diverse pharmacological activities. rsc.org This has led to the incorporation of the azetidine scaffold into numerous drug candidates and approved pharmaceuticals, targeting conditions such as neurological diseases. sciencedaily.com Beyond their medicinal applications, azetidines serve as versatile building blocks in organic synthesis, allowing for the construction of more complex molecular architectures. nih.gov
Structural Features and Inherent Ring Strain of Azetidines and Their Derivatives: Implications for Reactivity
The defining structural feature of the azetidine ring is its four-membered, saturated nature, which results in significant angle and torsional strain. The estimated ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org
This inherent ring strain is a double-edged sword; it renders the azetidine ring more stable and easier to handle than its three-membered counterpart, yet it provides a thermodynamic driving force for ring-opening reactions. rsc.orgnih.gov The reactivity of azetidines is thus characterized by a propensity to undergo reactions that relieve this strain, such as nucleophilic ring-opening. researchgate.netmagtech.com.cn The nitrogen atom within the ring also imparts polarity and can act as a nucleophile or a base, further influencing the molecule's reactivity. The specific substituents on the ring and the nitrogen atom can modulate this inherent reactivity, allowing for fine-tuning of the chemical properties of azetidine derivatives. magtech.com.cn
Overview of Current Academic Research Trajectories for Azetidine Compounds, with Emphasis on Substituted Variants
Contemporary research on azetidine compounds is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their applications. Key research trajectories include:
Novel Synthetic Methods: Chemists are continuously developing more efficient and stereoselective ways to construct the azetidine ring. Recent advances include transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, and photochemical methods like the aza Paternò–Büchi reaction. rsc.org Other innovative approaches involve ring contraction of larger heterocycles or the functionalization of simpler azetidines. rsc.org
Functionalization and Derivatization: A significant area of focus is the development of methods to introduce a wide array of substituents onto the azetidine scaffold. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the creation of diverse molecular libraries for high-throughput screening. lifechemicals.com
Strain-Release Chemistry: Researchers are harnessing the inherent ring strain of azetidines to drive unique chemical transformations. Ring-opening reactions, in particular, are being exploited to synthesize complex acyclic and larger heterocyclic structures that would be challenging to prepare otherwise. researchgate.netacs.org
Applications in Medicinal Chemistry: The exploration of substituted azetidines as core components of new therapeutic agents remains a major driver of research. Studies are ongoing to discover azetidine-containing compounds with novel mechanisms of action for a wide range of diseases. medwinpublishers.com
The Chemistry of 1-(3-Bromo-5-methoxybenzyl)azetidine
While extensive literature exists on the broader class of azetidines, detailed studies on this compound are not widely published. However, a comprehensive understanding of its chemistry can be inferred from the well-established principles of azetidine synthesis and reactivity.
Chemical Structure and Properties
This compound is an N-substituted azetidine derivative. Its structure consists of a central four-membered azetidine ring where the nitrogen atom is connected to a benzyl (B1604629) group. This benzyl group is further substituted with a bromine atom and a methoxy (B1213986) group at the 3 and 5 positions of the phenyl ring, respectively.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2832704-68-2 |
| Molecular Formula | C11H14BrNO |
| Molecular Weight | 256.14 g/mol |
| SMILES | COC1=CC(Br)=CC(CN2CCC2)=C1 |
The presence of the bromo and methoxy substituents on the aromatic ring, along with the basic nitrogen of the azetidine ring, are expected to define the chemical properties and reactivity of this compound.
Synthesis and Characterization
The synthesis of N-benzyl substituted azetidines like this compound can be achieved through several established synthetic routes. A common and direct approach is the N-alkylation of azetidine with a suitable benzyl halide.
In the case of this compound, a plausible synthetic pathway would involve the reaction of azetidine with 1-(bromomethyl)-3-bromo-5-methoxybenzene in the presence of a base. The base is necessary to neutralize the hydrobromic acid formed during the reaction.
Plausible Synthetic Scheme:
The characterization of the resulting product would typically involve a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial to confirm the presence of both the azetidine and the substituted benzyl moieties and to establish their connectivity.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule, such as C-H, C-N, and C-O bonds.
Reactivity and Potential Applications
The reactivity of this compound is expected to be influenced by several factors:
The Azetidine Ring: As with other azetidines, the ring is susceptible to ring-opening reactions under acidic conditions or in the presence of strong nucleophiles, driven by the release of ring strain.
The Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form an azetidinium salt or can react with electrophiles.
The Substituted Benzyl Group: The bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of other functional groups. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Given its structure, this compound could serve as a valuable intermediate in medicinal chemistry. The azetidine core provides a rigid scaffold, while the substituted benzyl group offers multiple points for diversification, making it an attractive building block for the synthesis of libraries of compounds for drug discovery programs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(3-bromo-5-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-9(5-10(12)7-11)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3 |
InChI Key |
XDTRZLJZIDOOIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromo 5 Methoxybenzyl Azetidine and Analogous Azetidine Frameworks
Classical Approaches to Azetidine (B1206935) Ring Formation
Traditional methods for the synthesis of the azetidine core often rely on intramolecular cyclization reactions, which are effective for forming the strained four-membered ring.
Intramolecular Cyclization Reactions for Azetidine Core Construction (e.g., from 1,3-Difunctionalized Precursors)
One of the most common and straightforward methods for constructing the azetidine ring is through the intramolecular nucleophilic substitution of 1,3-difunctionalized propane (B168953) derivatives. This approach typically involves a γ-amino halide or a related precursor, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the cyclic amine.
A typical reaction scheme involves the cyclization of a 3-halo-propylamine derivative under basic conditions. The choice of the nitrogen protecting group, the halogen, and the reaction conditions are crucial for optimizing the yield and minimizing side reactions, such as intermolecular polymerization. For instance, the synthesis of various 1,3-disubstituted azetidines has been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for the one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium. organic-chemistry.org
More recently, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been developed as a method to afford azetidines, tolerating various functional groups. frontiersin.orgfrontiersin.org
| Precursor Type | Reaction Conditions | Key Features |
| 1,3-Dihalopropanes | Primary amine, base, optional microwave irradiation | One-pot synthesis, good yields. organic-chemistry.org |
| 2-Substituted-1,3-propanediol bis-triflates | Primary amine | In situ generation of the electrophile. organic-chemistry.org |
| cis-3,4-Epoxy amines | La(OTf)3 catalyst | High regioselectivity, tolerance of various functional groups. frontiersin.orgfrontiersin.org |
Reductive Cyclization of Imines in Azetidine Synthesis
The reductive cyclization of imines derived from β-haloketones or β-haloaldehydes presents another classical route to the azetidine ring. This method involves the formation of an imine, followed by an intramolecular cyclization that is driven by a reduction step. The reaction can proceed through various mechanisms, including the formation of an intermediate that facilitates the ring closure. The choice of reducing agent is critical to the success of this reaction, with common reagents including sodium borohydride (B1222165) or other metal hydrides. This approach allows for the introduction of substituents on the azetidine ring, depending on the structure of the initial carbonyl compound and amine. magtech.com.cn
Advanced Strategies for N-Substituted Azetidine Synthesis
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of N-substituted azetidines, often employing transition metal catalysis and photochemical reactions.
Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions and Tandem Processes in Azetidine Synthesis
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds, and this methodology has been successfully applied to the synthesis of N-aryl and N-benzyl azetidines. The Buchwald-Hartwig amination, for example, allows for the coupling of azetidine with aryl halides or triflates. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. researchgate.net
Recent advancements include palladium-catalyzed intramolecular C(sp³)–H amination to construct the azetidine ring. This approach offers a novel disconnection where an unactivated C-H bond is functionalized to form the key C-N bond of the heterocycle. rsc.orgresearchgate.net Such strategies can provide access to complex azetidine derivatives from readily available starting materials. researchgate.net For instance, palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines has been shown to produce azetidines. organic-chemistry.org
| Reaction Type | Catalyst/Reagents | Substrates | Key Features |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Azetidine, aryl/benzyl (B1604629) halides | Direct N-arylation/benzylation. researchgate.net |
| Intramolecular C-H Amination | Pd(OAc)₂, oxidant | Picolinamide-protected amines | Forms the azetidine ring via C-H activation. organic-chemistry.orgrsc.org |
| Cascade Reactions | Pd(0) catalyst | Tricyclic aziridines, allyl reagents | One-step synthesis of complex tetracyclic amines. nih.gov |
Ring Expansion and Rearrangement Reactions (e.g., Aziridine-to-Azetidine Rearrangements)
Ring expansion reactions of aziridines provide a valuable pathway to azetidines. These transformations can be promoted by various reagents and conditions. A notable example is the one-carbon ring expansion of aziridines to azetidines. This can be achieved through the reaction of aziridines with a carbene source. For instance, a biocatalytic approach using an engineered "carbene transferase" enzyme has been reported to effect the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. nih.govacs.orgchemrxiv.orgresearchgate.net This method provides access to chiral azetidines with high stereocontrol. nih.govacs.orgchemrxiv.org
Another strategy involves a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The reaction is believed to proceed through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade. nih.gov
| Reaction Type | Catalyst/Reagent | Substrates | Key Features |
| One-Carbon Ring Expansion | Engineered Cytochrome P450 | Aziridines, diazo compounds | Highly enantioselective, biocatalytic. nih.govacs.orgchemrxiv.orgresearchgate.net |
| [3+1] Ring Expansion | Rhodium catalyst | Methylene aziridines, diazo compounds | High yields and stereoselectivities for substituted azetidines. nih.gov |
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
[2+2] Photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, represent a direct and atom-economical method for the synthesis of the azetidine ring. This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene. While historically challenging, recent developments have made this approach more viable. rsc.org
Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful strategy. For instance, the use of a commercially available iridium photocatalyst can enable the [2+2] cycloaddition of oximes with a wide range of alkenes under mild conditions. rsc.orgnih.govspringernature.comchemrxiv.orgchemrxiv.org This method allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.govspringernature.comchemrxiv.org The resulting azetidine products can often be readily deprotected, providing access to free azetidines for further functionalization. nih.gov
| Reaction Type | Catalyst/Conditions | Substrates | Key Features |
| Aza Paternò-Büchi Reaction | UV light or visible light photocatalyst | Imines/Oximes, Alkenes | Direct formation of the azetidine ring, access to functionalized products. rsc.orgnih.gov |
Strategic Introduction of Aryl and Halogen Substituents onto the Azetidine Scaffold
The introduction of substituted aryl groups, particularly those bearing halogens, onto an azetidine scaffold can be achieved through various synthetic strategies. A common and effective approach involves the use of pre-functionalized building blocks, which already contain the desired substitution pattern on the aromatic ring. This circumvents the challenges associated with direct, regioselective functionalization of an existing benzyl group attached to the azetidine nitrogen.
Direct electrophilic substitution on a 1-benzylazetidine (B3057175) framework to achieve a specific disubstitution pattern like 3-bromo-5-methoxy is synthetically challenging. The benzyl group's methylene linker renders the phenyl ring susceptible to electrophilic attack, but the directing effects of the substituents can lead to a mixture of products. A more controlled and widely practiced approach is to construct the desired molecule from starting materials that already possess the required 3-bromo-5-methoxy substitution.
Two primary methods for the synthesis of 1-(3-Bromo-5-methoxybenzyl)azetidine from such precursors are:
Alkylation of Azetidine: This method involves the reaction of azetidine with a suitably substituted benzyl halide, such as 3-bromo-5-methoxybenzyl bromide. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, displacing the bromide to form the desired N-C bond.
Reductive Amination: This approach utilizes the reaction between azetidine and 3-bromo-5-methoxybenzaldehyde (B46768). The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine, yielding this compound. This method is often favored due to the stability of the aldehyde starting material and the mild reaction conditions typically employed for the reduction step. Catalytic hydrogenation or the use of hydride reagents like sodium triacetoxyborohydride (B8407120) are common in this context researchgate.net.
The availability of the necessary precursors is crucial for these strategies. For instance, 3-bromo-5-methoxybenzaldehyde can be synthesized from 5-bromo-3-hydroxybenzaldehyde through methylation chemicalbook.com. The synthesis of related bromo-methoxybenzyl bromides has also been described in the patent literature, indicating that these precursors are accessible google.comsigmaaldrich.com. The commercial availability of closely related compounds, such as methyl this compound-3-carboxylate, further suggests the feasibility of these synthetic routes bldpharm.com.
While the use of pre-functionalized starting materials is often preferred, understanding the principles of selective bromination and methoxylation is essential for designing synthetic routes to novel azetidine derivatives.
Selective Bromination: The regioselectivity of bromination on an aromatic ring is governed by the directing effects of the existing substituents. For a benzylazetidine derivative, the alkyl group attached to the ring is an ortho-, para-director. If a methoxy (B1213986) group is already present, its strong ortho-, para-directing effect will dominate. Achieving a meta-bromo substitution pattern relative to an existing methoxy group through direct bromination is generally not feasible. Therefore, a multi-step sequence is often necessary. For example, one might start with a compound that has a meta-directing group, perform the bromination, and then convert that group into a methoxy group or introduce it in a separate step.
Selective Methoxylation: The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution on a suitably activated aromatic ring (e.g., containing strong electron-withdrawing groups) or through metal-catalyzed cross-coupling reactions. A common method involves the methylation of a corresponding hydroxy-substituted precursor. For instance, the synthesis of 3-bromo-5-methoxypyridine (B189597) has been achieved by reacting 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) chemicalbook.com. A similar strategy could be envisioned for the synthesis of 3-bromo-5-methoxybenzyl precursors.
The following table summarizes the key synthetic strategies for introducing the 3-bromo-5-methoxybenzyl group onto an azetidine ring.
| Methodology | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Alkylation | Azetidine, 3-Bromo-5-methoxybenzyl bromide | Nucleophilic substitution | Direct, often high-yielding | Benzyl halides can be lachrymatory and require careful handling |
| Reductive Amination | Azetidine, 3-Bromo-5-methoxybenzaldehyde | Imine/iminium ion formation and reduction | Milder conditions, stable starting materials | May require a separate reduction step, potential for over-alkylation |
Stereochemical Control and Diastereoselective Synthesis in Azetidine Chemistry
While this compound itself is achiral, the principles of stereochemical control are paramount when synthesizing substituted azetidine frameworks that contain stereocenters. The development of stereoselective methods for the synthesis of azetidines has been an active area of research, leading to a variety of powerful techniques.
The synthesis of enantioenriched azetidines has traditionally relied on diastereomeric induction from a chiral substrate or the use of a stoichiometric chiral auxiliary. However, recent advances have focused on catalytic asymmetric methods. For instance, copper-catalyzed asymmetric boryl alkylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity and diastereoselectivity nih.govacs.org. In these reactions, two new stereogenic centers are created in a controlled manner nih.govacs.org.
Diastereoselective preparations of azetidines have also been achieved through various cyclization strategies. For example, a general and scalable two-step method has been described for the regio- and diastereoselective synthesis of trans-2,3-disubstituted azetidines from oxiranylmethyl-substituted benzylamines acs.org. The stereochemical outcome is controlled by the reaction conditions, allowing for the selective formation of the strained four-membered ring over the thermodynamically more favorable five-membered ring acs.org.
Furthermore, the asymmetric synthesis of cis-2,4-disubstituted azetidin-3-ones has been accomplished using metal carbene chemistry, specifically through a highly stereoselective copper carbenoid N-H insertion reaction of diazoketones . These chiral azetidin-3-ones can then be converted into fully substituted azetidines .
The table below highlights some of the stereoselective methodologies applicable to the synthesis of substituted azetidine frameworks.
| Methodology | Substitution Pattern | Key Features | Stereochemical Outcome |
| Copper-Catalyzed Boryl Allylation of Azetines | 2,3-disubstituted | Enantioselective difunctionalization | High enantioselectivity and diastereoselectivity nih.govacs.org |
| Superbase-Induced Oxirane Rearrangement | trans-1,2,3-trisubstituted | Diastereoselective transformation of benzylamino-containing oxiranes | Single diastereomer or enantiomer researchgate.net |
| Copper Carbenoid N-H Insertion | cis-2,4-disubstituted | Asymmetric synthesis from N-protected amino acids and diazoketones | Single diastereomers |
| Gold-Catalyzed Oxidative Cyclization | 2,2-disubstituted | Synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides | High enantiomeric excess nih.gov |
Reactivity Profiles and Mechanistic Investigations of Substituted Azetidine Systems
Ring-Opening Reactions of Strained Azetidine (B1206935) Systems
The considerable ring strain of the azetidine scaffold makes it susceptible to ring-opening reactions under appropriate conditions. rsc.org These reactions can be initiated by either nucleophilic or electrophilic species, leading to the formation of linear amine derivatives.
Nucleophilic ring-opening of azetidines typically requires activation of the nitrogen atom to form a more reactive azetidinium ion. This can be achieved by protonation or alkylation of the azetidine nitrogen. organic-chemistry.orgnih.govresearchgate.net In the case of 1-(3-Bromo-5-methoxybenzyl)azetidine, treatment with an alkylating agent would generate a quaternary azetidinium salt. This positively charged intermediate is then susceptible to attack by a variety of nucleophiles, including halides, amines, and alkoxides. organic-chemistry.org
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. For unsubstituted azetidinium ions, the nucleophile generally attacks the less sterically hindered C-4 position. organic-chemistry.org However, the substitution pattern on the azetidinium ring and the nature of the nucleophile can significantly influence the site of attack. organic-chemistry.org Density functional theory (DFT) calculations have been employed to predict the regioselectivity in these ring-opening processes, providing valuable insights for synthetic planning. organic-chemistry.orgnih.gov
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Ion Substitution | Nucleophile | Predominant Site of Attack | Reference |
| Unsubstituted at C-4 | Various | C-4 | organic-chemistry.org |
| Methyl group at C-4 | Various | C-2 | organic-chemistry.org |
This table is generated based on general findings for substituted azetidinium ions and serves as a predictive model for the behavior of 1-(3-Bromo-5-methoxybenzyl)azetidinium ions.
Electrophilic activation of the azetidine ring can also lead to its cleavage. While direct electrophilic attack on the ring carbons is less common, activation of the nitrogen atom by an electrophile can facilitate subsequent ring-opening. For instance, treatment with strong acids can lead to protonation of the nitrogen, forming an azetidinium ion that can then be opened by a nucleophile, as discussed previously.
More direct electrophilic azetidinylation strategies have been developed, which involve the use of azetidinyl trichloroacetimidates or azetidinyl o-alkynylbenzoates as electrophilic azetidinylating reagents. rsc.orgchemrxiv.org These methods allow for the direct attachment of the azetidine ring to a wide range of nucleophiles. rsc.orgchemrxiv.org While these methods are typically used for the formation of C-N or C-C bonds with the azetidine ring intact, harsh electrophilic conditions could potentially lead to ring cleavage, particularly in the presence of a strong nucleophile.
Functionalization and Derivatization Strategies for Azetidine Scaffolds
The azetidine ring in this compound offers several sites for further chemical modification, including the nitrogen atom, the ring carbon atoms, and the substituents on the benzyl (B1604629) group.
The nitrogen atom of the azetidine ring is a key site for functionalization. The lone pair of electrons on the nitrogen allows it to act as a nucleophile and a base.
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated to introduce a wide variety of substituents. These reactions are fundamental in modifying the steric and electronic properties of the azetidine.
Deprotection: The 3-bromo-5-methoxybenzyl group can potentially be cleaved under certain reductive or oxidative conditions, allowing for the installation of other N-substituents or for the generation of the parent azetidine.
Functionalization of the carbon atoms of the azetidine ring is more challenging but can be achieved through various strategies. Metalation of the C-2 position, for example, can be accomplished using a strong base, followed by trapping with an electrophile to introduce a substituent. researchgate.net The development of methods for the direct and modular installation of functional groups onto the azetidine ring is an active area of research. rsc.orgchemrxiv.org
The 3-bromo-5-methoxybenzyl group provides additional opportunities for chemical modification.
Reactions of the Bromo Group: The bromine atom on the aromatic ring can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. It can also be a site for nucleophilic aromatic substitution under specific conditions.
Reactions of the Methoxy (B1213986) Group: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution. issr.edu.kh Bromination of methoxybenzene, for instance, occurs rapidly. issr.edu.kh Further substitution on the benzene (B151609) ring of this compound is therefore a plausible transformation. issr.edu.kh The methoxy group can also potentially be cleaved to the corresponding phenol, which can then undergo further functionalization.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Site | Reagents and Conditions | Potential Product |
| Azetidine Nitrogen | Alkyl halide, base | N-alkylated azetidinium salt |
| Azetidine C-2 | Strong base, electrophile | 2-substituted azetidine |
| Bromo Group | Palladium catalyst, boronic acid | Aryl-substituted derivative |
| Aromatic Ring | Electrophile (e.g., Br₂) | Further substituted aromatic ring |
| Methoxy Group | Strong acid (e.g., HBr) | Phenolic derivative |
This table outlines potential reactions based on the known reactivity of the constituent functional groups.
Elucidation of Reaction Mechanisms in Azetidine Chemistry
General studies on N-substituted azetidines indicate that their reactivity is highly dependent on the nature of the substituent on the nitrogen atom and other positions of the ring, as well as the reaction conditions employed. For instance, acid-mediated intramolecular ring-opening decompositions have been observed in certain N-substituted azetidines. nih.gov The reaction mechanism often involves the protonation of the azetidine nitrogen, which facilitates the nucleophilic attack and subsequent ring cleavage. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
Without specific studies on this compound, any discussion of its reaction intermediates and transition states would be purely speculative. Mechanistic investigations in azetidine chemistry often involve the identification of key intermediates such as azetidinium ions, which are formed by the quaternization of the nitrogen atom. nih.gov The stability and subsequent reaction pathways of these intermediates are influenced by electronic and steric factors of the substituents. For the title compound, the electron-withdrawing bromine atom and the electron-donating methoxy group on the benzyl ring would be expected to modulate the stability of any charged intermediates or transition states, but the specific effects have not been quantified.
Kinetic Studies and Thermodynamic Considerations in Azetidine Transformations
Kinetic studies are crucial for understanding the rates of chemical reactions and elucidating their mechanisms. Similarly, thermodynamic data provides insight into the feasibility and position of equilibrium of a reaction. There are no published kinetic or thermodynamic data for reactions involving this compound. General principles suggest that the activation energy for the ring-opening of azetidines is influenced by the degree of ring strain and the nature of the attacking nucleophile and leaving groups. rsc.org The thermodynamics of these reactions are governed by the release of ring strain, which typically makes ring-opening processes exothermic.
The Role of Azetidine Derivatives in Modern Organic Synthesis As Versatile Chemical Building Blocks
Utilization as Precursors for Complex Heterocyclic Architectures
The strained four-membered ring of azetidine (B1206935) derivatives is a key feature that chemists exploit for the construction of more complex heterocyclic systems. acs.org These derivatives serve as synthons that can be elaborated into a variety of larger or more functionalized nitrogen-containing molecules through controlled ring-opening or cycloaddition reactions. acs.orgresearchgate.net
One primary strategy involves the nucleophilic ring-opening of activated azetidines or azetidinium ions. This process effectively transforms the compact four-membered ring into a linear amino alcohol or diamine derivative, which can then undergo subsequent cyclization to form larger rings like piperidines, pyrrolidines, or even medium-sized rings. researchgate.net For instance, a copper-catalyzed domino reaction of activated azetidines with alkynes leads to the synthesis of tetrahydropyridines through an SN2-type ring-opening followed by cyclization. researchgate.net Similarly, unsaturated versions, known as azetines, can act as precursors to a range of other heterocycles, including aziridines via ring contraction or larger heterocycles through cycloaddition pathways. nih.gov
Azetidines are also employed in cycloaddition reactions, where their strained π-systems (in the case of azetines) or adjacent functional groups participate in forming polycyclic structures. nih.gov The reactivity of these systems allows for the construction of fused-polycyclic azetidines through [3+2] and [4+2] cycloadditions. nih.gov These transformations highlight the role of azetidines not merely as passive scaffolds but as reactive intermediates that enable the assembly of intricate molecular frameworks. The ability to functionalize the azetidine ring prior to these transformations further expands the diversity of accessible heterocyclic architectures. researchgate.net
| Azetidine Precursor Type | Reaction Type | Resulting Heterocyclic Architecture | Reference |
|---|---|---|---|
| Activated Azetidines | Domino Ring-Opening/Cyclization with Alkynes | Tetrahydropyridines | researchgate.net |
| 2-Alkynylazetidines | Gold-Catalyzed Ring-Opening with Alcohols | δ-Amino-α,β-unsaturated ketones | researchgate.net |
| 1-Azetines and 2-Azetines | [3+2] and [4+2] Cycloadditions | Fused-Polycyclic Azetidines | nih.gov |
| Azetines | Ring Contraction | Azirines | nih.gov |
Development of Specialized Synthetic Reagents Incorporating Azetidine Units
Beyond their role as reactive intermediates, azetidine units are incorporated into the structure of specialized reagents and building blocks to impart unique properties in synthesis. These reagents are designed to introduce the azetidine motif into target molecules or to influence the stereochemical outcome of reactions.
Azetidine carboxylic acids are a prominent class of such building blocks. nih.gov As conformationally constrained analogues of amino acids like proline and β-proline, they are used in peptidomimetics to introduce rigid turns or to probe interactions with biological targets. nih.gov For example, azetidine-2-carboxylic acid and its derivatives are used to prepare small peptides with controlled secondary structures. nih.gov
Recently, the 3-aminoazetidine (3-AAz) subunit has been developed as a novel turn-inducing element for the synthesis of small macrocyclic peptides. nih.govresearchgate.net The incorporation of this building block into a linear peptide precursor has been shown to significantly improve the efficiency of macrocyclization reactions under standard conditions. nih.gov A key advantage is that the azetidine nitrogen can be used as a handle for late-stage functionalization, allowing for the attachment of tags, dyes, or other molecular probes after the macrocycle has been formed. nih.govresearchgate.net
Commercially available building blocks containing the azetidine scaffold are also crucial for drug discovery and medicinal chemistry programs. enamine.net These reagents, which include diversely substituted azetidines with reactive functional groups (e.g., amines, carboxylic acids, halides), allow for the rapid synthesis of compound libraries. enamine.netnih.gov The azetidine ring in these contexts acts as a "bioisostere" for other common groups or as a rigid scaffold to orient substituents in a defined three-dimensional space, which can lead to improved pharmacological properties. enamine.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Bromo-5-methoxybenzyl)azetidine, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves bromination and coupling reactions. Key variables include temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts at 2–5 mol%). A factorial design approach (e.g., 2^k designs) can optimize yield by testing combinations of variables like solvent, temperature, and reagent stoichiometry . For example, solvent screening in bromination reactions (e.g., using toluene for high selectivity or DMSO for solubility) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, bromine-induced deshielding in aromatic protons) .
- X-ray Crystallography : Resolves spatial conformation (e.g., azetidine ring puckering) and intermolecular interactions (e.g., halogen bonding from bromine). Data deposition in repositories like CCDC ensures reproducibility .
Q. What safety protocols are essential for handling brominated azetidine derivatives?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation. Safety data sheets (SDS) for analogous brominated compounds (e.g., 3-Bromobenzaldehyde) recommend R-phrases R22 (harmful if swallowed) and R41 (risk of serious eye damage) .
Advanced Research Questions
Q. How can computational tools predict the reactivity and stability of this compound in diverse reaction environments?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine as an electrophilic center).
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., stability in polar vs. non-polar solvents). Software like Gaussian or Schrödinger Suite enables virtual screening of reaction pathways, reducing lab trials .
Q. What experimental design strategies resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer :
- Cross-Validation : Compare NMR with LC-MS to confirm molecular weight.
- Variable Isolation : Test purity via HPLC (e.g., >98% purity eliminates impurity signals).
- Theoretical Alignment : Use computational NMR predictors (e.g., ACD/Labs) to match experimental peaks. Discrepancies may indicate conformational flexibility or crystal packing effects .
Q. How does the electronic structure of this compound influence its application in drug discovery?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Bromine enhances lipophilicity (logP ~2.8), aiding blood-brain barrier penetration. Methoxy groups donate electrons, stabilizing charge-transfer complexes.
- In Silico Docking : Tools like AutoDock predict binding affinity to targets (e.g., GPCRs). Crystal data (CCDC) validate pharmacophore models .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min).
- Membrane Separation : Nanofiltration removes catalysts (e.g., Pd residues) below 1 ppm.
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) for high-purity crystals .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from PubChem, Reaxys, and peer-reviewed journals.
- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Error Analysis : Identify common pitfalls (e.g., hygroscopicity affecting melting points) .
Tables for Key Parameters
| Parameter | Optimal Range | Method | Reference |
|---|---|---|---|
| Reaction Temperature | 60–100°C | Pd-catalyzed coupling | |
| Solvent Polarity | DMF (ε=36.7) or THF (ε=7.5) | Solvent screening | |
| HPLC Purity Threshold | >98% | Reverse-phase chromatography | |
| Crystallization Solvent | Ethyl acetate/hexane (1:3) | Recrystallization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
